molecular formula C20H20N2O4S2 B2826562 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide

Cat. No.: B2826562
M. Wt: 416.5 g/mol
InChI Key: XHOIKBBJEDKHDQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MMV665913 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing such compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

MMV665913 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MMV665913 involves its interaction with specific molecular targets within the malaria parasite. It disrupts critical biological pathways, leading to the death of the parasite. The exact molecular targets and pathways involved are subjects of ongoing research, but it is believed to interfere with the parasite’s ability to replicate and survive within the host .

Comparison with Similar Compounds

MMV665913 can be compared with other antimalarial compounds in terms of its chemical structure, mechanism of action, and efficacy. Similar compounds include:

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-4-26-16-10-8-14(9-11-16)18-13(2)27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(3,24)25/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOIKBBJEDKHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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